N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-furanyl)methylideneamino]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a benzodioxine.
Scientific Research Applications
Antiplatelet and Anti-inflammatory Applications
- N-methyl-N-acylhydrazone derivatives , related to N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, have been identified as potent antiplatelet agents. One such compound, LASSBio-1215, showed significant anti-aggregating action on platelets through COX-1 or thromboxane synthase inhibition, indicating potential use in thrombotic disorders (Rodrigues et al., 2012).
- Sulfonamide derivatives containing the 1,4-benzodioxin ring, which are structurally related, have shown promising antibacterial potential and lipoxygenase inhibition. This suggests their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Insecticidal Activity
- Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, with structural similarities, demonstrated high insecticidal activity against Spodoptera litura F. These findings indicate the potential of related compounds in pest control (Sawada et al., 2003).
Molecular Design and Synthesis
- The synthesis of pyrazole amide derivatives , based on the structural framework of benzodioxine-6-carbohydrazide, has been explored for insecticidal activity. This approach is valuable in designing targeted insecticides (Deng et al., 2016).
- Molecular structure analysis of related compounds, such as N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide, provides insights into the molecular interactions and stacking behavior important in drug design and material science (Hameed et al., 2013).
Antidiabetic Potential
- Sulfonamide derivatives with a benzodioxin-6-yl moiety have been synthesized and evaluated for their anti-diabetic potential, demonstrating moderate activity against α-glucosidase enzyme. This suggests a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).
Properties
Molecular Formula |
C14H11BrN2O4 |
---|---|
Molecular Weight |
351.15 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11BrN2O4/c15-13-4-2-10(21-13)8-16-17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,17,18)/b16-8+ |
InChI Key |
PFEWOUJKCIQNHM-LZYBPNLTSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(O3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.